molecular formula C15H15N5OS2 B2984585 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-imidazol-2-yl)thio]acetamide CAS No. 851130-85-3

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-imidazol-2-yl)thio]acetamide

Cat. No. B2984585
CAS RN: 851130-85-3
M. Wt: 345.44
InChI Key: COGAIJHTAOITEZ-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-imidazol-2-yl)thio]acetamide, also known as ET, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of drug discovery. ET is a thioacetamide derivative that has been synthesized through a variety of methods, and has shown promise as a potential therapeutic agent due to its ability to modulate various physiological and biochemical processes.

Scientific Research Applications

Glutaminase Inhibition and Cancer Therapy

A study focused on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. One analog exhibited similar potency and better solubility relative to BPTES and attenuated the growth of human lymphoma B cells in vitro as well as in a mouse xenograft model, highlighting its potential in cancer therapy (Shukla et al., 2012).

Insecticidal Activity

Another study utilized N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles with potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research demonstrated the versatility of thiadiazole derivatives in developing novel insecticides (Fadda et al., 2017).

Anticancer Screening

Research into the synthesis, molecular modeling, and anticancer screening of new imidazothiadiazole analogs identified compounds with potent cytotoxic results against breast cancer. These studies contribute to the ongoing search for effective cancer treatments (Abu-Melha, 2021).

Synthesis and Biological Evaluation

A study on the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents highlighted the selective cytotoxicity of these compounds against human lung adenocarcinoma cells. This research underscores the therapeutic potential of thiazole derivatives in cancer treatment (Evren et al., 2019).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c1-2-13-18-19-14(23-13)17-12(21)10-22-15-16-8-9-20(15)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGAIJHTAOITEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide

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